3-(4-Nitrophenyl)propionyl chloride
Overview
Description
3-(4-Nitrophenyl)propionyl chloride is an organic compound with the molecular formula C9H8ClNO3. It is a derivative of propionic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-nitrophenyl group and the hydroxyl group is replaced by a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Nitrophenyl)propionyl chloride can be synthesized from 3-(4-nitrophenyl)propanoic acid. The synthesis involves the reaction of 3-(4-nitrophenyl)propanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-(4-Nitrophenyl)propanoic acid+SOCl2→3-(4-Nitrophenyl)propionyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)propionyl chloride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as an amine or alcohol, to form amides or esters, respectively.
Electrophilic Aromatic Substitution: The nitro group on the aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). The reaction typically occurs under mild conditions with the addition of a base, such as pyridine, to neutralize the hydrochloric acid formed.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly used.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Nitro and Sulfonic Acid Derivatives: Formed by electrophilic aromatic substitution reactions.
Scientific Research Applications
3-(4-Nitrophenyl)propionyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-nitrophenyl)propionyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The nitro group on the aromatic ring can also participate in various electrophilic aromatic substitution reactions, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitrophenyl)propanoic acid: The precursor to 3-(4-nitrophenyl)propionyl chloride, differing by the presence of a carboxyl group instead of a chlorine atom.
4-Nitrobenzoyl chloride: Similar in structure but with a benzoyl group instead of a propionyl group.
3-(4-Nitrophenyl)propylamine: An amine derivative with a propyl group instead of a propionyl chloride group.
Uniqueness
This compound is unique due to its combination of a reactive acyl chloride group and an electron-withdrawing nitro group on the aromatic ring. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-(4-nitrophenyl)propanoyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-9(12)6-3-7-1-4-8(5-2-7)11(13)14/h1-2,4-5H,3,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNOMYSPHZFVPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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